molecular formula C11H15N5S B2567804 N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea CAS No. 866131-78-4

N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Cat. No.: B2567804
CAS No.: 866131-78-4
M. Wt: 249.34
InChI Key: OFBLZWBWOLBTAP-UHFFFAOYSA-N
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Description

N-methyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a synthetic compound belonging to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with methyl groups and a thiourea moiety. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is unique due to its specific substitution pattern and the presence of the thiourea moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-3-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-6-5-7(2)13-10-8(6)9(15-16(10)4)14-11(17)12-3/h5H,1-4H3,(H2,12,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBLZWBWOLBTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=S)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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